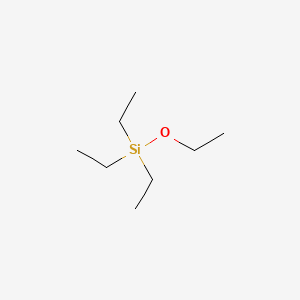
Ethoxytriethylsilane
Overview
Description
Ethoxytriethylsilane is a type of organosilicon compound. It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular formula of this compound is C8H20OSi . It has a molar mass of 160.33 g/mol .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a density of 0.895 g/mL at 25 degrees Celsius . More specific physical and chemical properties are not detailed in the search results .Scientific Research Applications
Hydrolysis Kinetics and Sol-Gel Polymerisation
Ethoxytriethylsilane and its derivatives play a significant role in sol-gel processes and the hydrolysis kinetics of substituted ethoxysilanes. Studies like Liu et al. (2004) using liquid-state 29Si NMR reveal insights into the initial hydrolysis of different substituted ethoxysilanes, indicating the impact of steric factors on reactive reactivity (Liu et al., 2004). Hook (1996) also emphasizes the importance of electronic and steric effects of substituents in the hydrolysis and condensation of ethoxysilanes, which are fundamental to sol-gel chemistry (Hook, 1996).
Applications in Lithium-Ion Batteries
This compound derivatives have been explored as non-aqueous electrolyte solvents in lithium-ion batteries. Amine et al. (2006) synthesized novel silane compounds that effectively dissolve lithium salts and enhance the performance of lithium-ion batteries (Amine et al., 2006).
Surface Modification and Sensing Properties
Surface modification with ethoxysilanes like ethoxytrimethylsilane (ETMS) is researched for various applications. Wada and Egashira (2000) investigated the impact of such modification on the gas-sensing properties of SnO2, revealing significant enhancements in hydrogen sensitivity (Wada & Egashira, 2000).
Polymer Electrolytes and Silica Aerogels
In the field of polymer electrolytes and silica aerogels, this compound derivatives are crucial. Lyons et al. (1996) discuss polysilane comb polymers incorporating ethoxyethoxybutane, used as polymer electrolyte hosts (Lyons et al., 1996). Similarly, He and Chen (2017) synthesized methyltrimethoxysilane-based silica aerogels with enhanced mechanical properties through a sol-gel process (He & Chen, 2017).
Catalytic and Synthesis Applications
This compound and its variants are utilized in catalytic processes and synthesis. Bluemel (1995) emphasized their role in immobilized catalysts and chromatography, highlighting the importance ofsolvent during the silanization process (Bluemel, 1995). Kabeta et al. (1994) explored the synthesis of network polysilanes through the catalytic disproportionation of methylethoxydisilanes, demonstrating the versatility of ethoxysilane derivatives in producing polysilanes with varying functional groups (Kabeta et al., 1994).
Nanotechnology and Magnetic Nanosorbents
In nanotechnology, Al-Saad et al. (2020) conducted a study on trimethyl ethoxysilane-functionalized core-shell magnetic nanosorbents, highlighting their effectiveness in the extraction of pesticides. This study underscores the potential of ethoxysilane derivatives in developing advanced nanosorbents for environmental and analytical applications (Al-Saad et al., 2020).
Fluorescent Materials Development
Niu et al. (2016) developed water-soluble hyperbranched polysiloxanes containing hydroxyl and primary amine groups that emit bright blue fluorescence. This showcases the application of ethoxysilane derivatives in creating novel fluorescent materials for diverse applications (Niu et al., 2016).
Safety and Hazards
properties
IUPAC Name |
ethoxy(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20OSi/c1-5-9-10(6-2,7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDZTPFNSXNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073127 | |
| Record name | Ethoxytriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
597-67-1 | |
| Record name | Ethoxytriethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxytriethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethoxytriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxytriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethoxytriethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY5WSA8ZQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethoxytriethylsilane being identified in a study on strawberry-bacteria interactions?
A1: In the study analyzing the metabolic profile of strawberries interacting with Bacillus spp. strain DM12 [], this compound was identified as a significant metabolite only in the presence of both the bacterial strain and the fungal pathogen Colletotrichum nymphaeae. This suggests that the production of this compound might be a response to the complex interplay between the strawberry plant, the beneficial bacteria, and the fungal pathogen. Further research is needed to elucidate the specific role of this compound in this interaction and its potential implications for plant defense mechanisms.
Q2: How does the structure of this compound relate to its potential reactivity?
A2: While the provided research [] focuses on the identification of this compound within a complex biological system, its structure offers clues about its potential reactivity. The molecule contains a silicon atom bonded to three ethyl groups and one ethoxy group (-OCH2CH3). The Si-O bond is known to be relatively reactive and can participate in various chemical reactions, such as hydrolysis and exchange reactions. This reactivity is further explored in another study [] which investigates Iodine or Iodine Monobromide-Catalyzed Alkoxy–Alkoxy Exchange Reactions of Alkylalkoxysilanes, a class of compounds to which this compound belongs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)
![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)



![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)
